molecular formula C22H22BrN3O B2454368 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 912890-00-7

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2454368
CAS No.: 912890-00-7
M. Wt: 424.342
InChI Key: GRQWTIBSISTXSF-UHFFFAOYSA-N
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Description

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a brominated prop-2-enyl group

Scientific Research Applications

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Safety and Hazards

This substance is included in Schedule I of the 1961 Single Convention on Narcotic Drugs, indicating that it has a high potential for abuse and no accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the brominated prop-2-enyl group and the pyrrolidinone ring. Common reagents used in these reactions include bromine, ethylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
  • 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)-2-pyrrolidinone

Uniqueness

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to its specific structural features, such as the combination of a benzimidazole ring with a brominated prop-2-enyl group and a pyrrolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c1-3-16-8-10-18(11-9-16)25-14-17(12-21(25)27)22-24-19-6-4-5-7-20(19)26(22)13-15(2)23/h4-11,17H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQWTIBSISTXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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